5-Bromo-N-Fmoc-L-tryptophan

Description

Contextualizing Tryptophan's Role in Peptide and Protein Architecture and Function

Tryptophan, one of the twenty standard amino acids, plays a multifaceted and critical role in the structure and function of peptides and proteins. wikipedia.orgnih.gov Its unique indole (B1671886) side chain, the largest and most complex among the proteinogenic amino acids, contributes significantly to protein stability through hydrophobic and aromatic interactions. nih.gov Tryptophan residues are often strategically located within protein structures, acting as anchors for membrane proteins and participating in crucial protein-protein and protein-ligand interactions. wikipedia.orgiucr.org

Functionally, tryptophan is more than just a structural component. It serves as a biochemical precursor for a variety of essential compounds, including the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgnih.gov Furthermore, its intrinsic fluorescence is a powerful tool for studying protein folding, conformational changes, and ligand binding, providing researchers with a natural probe to investigate dynamic biological processes. bmglabtech.com The relatively low abundance of tryptophan in most proteins makes these fluorescence-based studies particularly sensitive and informative. bmglabtech.com

Rationale for Chemical Modification of Amino acids in Contemporary Research

The chemical modification of amino acids is a fundamental strategy in modern scientific inquiry, offering a means to dissect and manipulate biological systems with precision. nih.govnih.gov Researchers modify amino acids for a diverse range of purposes, including altering the native charge of a protein, blocking or exposing reactive sites, and introducing new functional groups for crosslinking or labeling. thermofisher.com These modifications can enhance the stability and circulating half-life of protein therapeutics, a technique widely used in the pharmaceutical industry. nih.gov

By incorporating modified amino acids, scientists can create novel peptides and proteins with enhanced or entirely new biological activities. chemimpex.com This approach is invaluable for developing new drugs, probing the mechanisms of enzyme function, and understanding the intricate details of protein structure and interaction. chemimpex.combiologiachile.cl The ability to introduce specific changes at the amino acid level provides a powerful toolkit for both basic research and the development of advanced biomaterials and therapeutic agents. alfa-chemistry.com

Overview of 5-Bromo-N-Fmoc-L-tryptophan as a Specialized Research Building Block

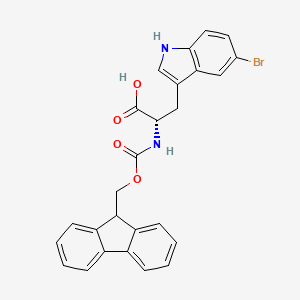

This compound is a chemically modified derivative of the amino acid L-tryptophan, designed for specific applications in chemical and biological research. lookchem.com This compound features two key modifications: a bromine atom attached to the 5th position of the indole ring and a Fluorenylmethyloxycarbonyl (Fmoc) group attached to the nitrogen atom of the amino acid backbone. lookchem.com

The Fmoc group is a protecting group, essential for the stepwise construction of peptides in a process known as solid-phase peptide synthesis (SPPS). chemimpex.com It prevents the amino group from reacting out of turn, allowing for the controlled and sequential addition of amino acids to build a specific peptide chain. chemimpex.com The bromine atom, on the other hand, introduces unique chemical properties to the tryptophan side chain. alfa-chemistry.com This halogenation can enhance the pharmacological properties of peptides, such as increasing their binding affinity to biological targets. chemimpex.com The presence of the bromine atom also provides a reactive handle for further chemical modifications, enabling the synthesis of a wide array of complex and functionally diverse molecules. d-nb.info Consequently, this compound is a versatile and valuable tool for researchers aiming to create novel peptides with tailored biological activities for applications in drug discovery and structural biology. chemimpex.comlookchem.com

| Property | Value |

| IUPAC Name | 3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| CAS Number | 460751-66-0 |

| Molecular Formula | C26H21BrN2O4 |

| Molecular Weight | 505.4 g/mol |

This table displays key chemical properties of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-(5-bromo-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21BrN2O4/c27-16-9-10-23-21(12-16)15(13-28-23)11-24(25(30)31)29-26(32)33-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAIIUHJPRPJYHV-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CNC5=C4C=C(C=C5)Br)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21BrN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies in Peptide and Protein Assembly Utilizing 5 Bromo N Fmoc L Tryptophan

Applications in Solid-Phase Peptide Synthesis (SPPS)

5-Bromo-N-Fmoc-L-tryptophan is a versatile amino acid derivative widely employed in Solid-Phase Peptide Synthesis (SPPS). Its structure incorporates the acid-stable but base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is central to modern SPPS strategies, allowing for the sequential addition of amino acids to a growing peptide chain on a solid support. The key feature of this compound is the bromine atom at the 5-position of the indole (B1671886) side chain. This modification serves as both a stable biophysical probe and a reactive handle for post-synthetic modifications, making it an invaluable tool for creating novel peptides with enhanced pharmacological properties or for studying peptide structure and function. chemimpex.com

Strategic Incorporation of this compound into Complex Peptide Sequences

The strategic placement of 5-bromo-L-tryptophan within a peptide sequence is dictated by its intended function. It is incorporated using standard Fmoc-based SPPS protocols, where it serves as an essential building block for creating complex peptides. chemimpex.com The primary strategic applications include:

Probing Molecular Interactions: The tryptophan side chain often plays a critical role in mediating protein-protein interactions. beilstein-journals.org The introduction of a bulky, electron-withdrawing bromine atom can modulate these interactions, providing insights into structure-activity relationships. The heavy bromine atom can also serve as an anomalous scatterer in X-ray crystallography to aid in structure determination.

Site for Post-Synthetic Modification: The carbon-bromine bond on the indole ring is a versatile chemical handle for introducing further molecular diversity. It is particularly amenable to transition metal-catalyzed cross-coupling reactions, which can be performed after the peptide chain has been assembled. beilstein-journals.orgnih.govmdpi.com This allows for the late-stage diversification of peptides, creating libraries of analogues from a single precursor sequence.

Precursor for Cyclic Peptides: The brominated residue can be strategically placed in a peptide sequence to react with another residue in the same chain, leading to macrocyclization. This process, known as peptide stapling or cyclization, can constrain the peptide into a specific conformation, often leading to increased stability, binding affinity, and cell permeability. beilstein-journals.orgnih.gov

Optimization of Coupling and Deprotection Protocols for Brominated Tryptophan Residues

The efficiency of the two key steps in each SPPS cycle—Fmoc deprotection and amino acid coupling—is critical for the synthesis of high-quality peptides. iris-biotech.de While standard protocols are generally applicable to this compound, certain optimizations can be beneficial.

Deprotection: The Fmoc group is typically removed by treatment with a secondary amine base, most commonly a 20% solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). uci.educhempep.com This reaction proceeds via a β-elimination mechanism. nih.gov For most sequences, this standard protocol is effective for deprotecting the 5-bromo-tryptophan residue. However, in long or aggregation-prone sequences, deprotection can be sluggish. peptide.com In such cases, extending the reaction time or using a stronger base system, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), may be necessary to ensure complete Fmoc removal. peptide.compeptide.com The completeness of the deprotection step can be monitored qualitatively using a colorimetric method like the Kaiser test or quantitatively by UV spectroscopy of the dibenzofulvene-piperidine adduct released. iris-biotech.de

Coupling: The coupling of the carboxylic acid of an incoming Fmoc-amino acid to the free amine of the resin-bound peptide is achieved using activating agents. Common coupling reagents that are effective for incorporating this compound include aminium-based reagents like HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). uci.edu Due to the steric bulk of the brominated indole side chain, coupling reactions may proceed more slowly compared to the natural tryptophan. To ensure complete incorporation and avoid the formation of deletion sequences, it is often prudent to use extended coupling times or to perform a "double coupling," where the coupling step is repeated with a fresh portion of activated amino acid. acs.org

Impact of 5-Bromo-L-tryptophan on Peptide Synthesis Efficiency and Purity

One significant consideration is the increased susceptibility of the electron-rich indole ring to modification during the final cleavage step, where the peptide is released from the resin and side-chain protecting groups are removed with strong acid (e.g., trifluoroacetic acid, TFA). Cationic species generated from cleaved protecting groups can alkylate the tryptophan side chain. peptide.comrsc.org This side reaction is a known issue for natural tryptophan and is equally relevant for its brominated counterpart. To prevent this and ensure high purity, a cocktail of "scavengers" must be added to the cleavage mixture to trap these reactive species. peptide.com

The table below summarizes potential challenges associated with the use of this compound in SPPS and common strategies to mitigate them.

| Potential Challenge | Description | Mitigation Strategy | Reference |

|---|---|---|---|

| Incomplete Coupling | The steric bulk of the brominated indole may hinder the coupling reaction, leading to lower yields and deletion sequences. | Extend reaction time; perform a double coupling; use a potent activating agent like HATU or HCTU. | uci.eduacs.org |

| Incomplete Deprotection | In aggregation-prone sequences, Fmoc removal may be slow or incomplete. | Increase deprotection time; use a stronger base like DBU in the deprotection solution. | peptide.com |

| Side-Chain Alkylation | During final acid cleavage, reactive cations can attach to the indole ring, creating impurities. | Add scavengers (e.g., triisopropylsilane, water, 1,2-ethanedithiol) to the TFA cleavage cocktail. | peptide.comrsc.org |

Solution-Phase Peptide Synthesis Methods Employing this compound

While SPPS is the most common method for peptide synthesis, liquid-phase peptide synthesis (LPPS), or solution-phase synthesis, remains a valuable technique, particularly for the large-scale production of shorter peptides. bachem.com In LPPS, coupling and deprotection reactions are carried out in solution, and the product is isolated and purified after each step.

This compound is fully compatible with LPPS protocols. The selection of protecting groups, coupling reagents, and solvents follows the same chemical principles as in SPPS. bachem.com For instance, a dipeptide could be synthesized in solution by coupling Fmoc-5-bromo-L-tryptophan to another amino acid ester using a standard coupling agent. After purification, the Fmoc group would be removed with a base like piperidine to allow for further chain elongation. The feasibility of performing subsequent chemical modifications, such as Suzuki-Miyaura cross-coupling, on bromotryptophan-containing peptides in solution has been demonstrated, underscoring the utility of this building block in solution-phase strategies. nih.gov

Bioorthogonal Ligation and Cross-Coupling Reactions in Peptide Modification

The true synthetic power of incorporating 5-bromo-L-tryptophan into a peptide is realized in post-synthesis modifications. The bromine atom acts as a bioorthogonal handle, meaning it is a reactive site that does not interfere with the native chemical functionality of the peptide. This allows for highly selective chemical reactions to be performed on the fully assembled peptide. beilstein-journals.orgmdpi.com

On-Resin Suzuki-Miyaura Cross-Coupling for Peptide Cyclization and Diversification

A prominent application of the 5-bromo-tryptophan residue is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. mdpi.com This powerful carbon-carbon bond-forming reaction allows for the arylation, vinylation, or alkylation of the tryptophan indole ring. mdpi.com Performing this reaction while the peptide is still attached to the solid-phase resin ("on-resin") is particularly advantageous as it simplifies purification; excess reagents and byproducts can be simply washed away before the final peptide cleavage. beilstein-journals.orgnih.gov

This on-resin methodology is especially useful for peptide cyclization. beilstein-journals.orgnih.gov In this approach, a peptide is synthesized containing both 5-bromo-L-tryptophan and another residue bearing an organoboron group (e.g., a boronic acid). An intramolecular Suzuki-Miyaura reaction is then induced to form a covalent bond between the two side chains, creating a cyclic or "stapled" peptide. beilstein-journals.orgnih.gov This conformational constraint can significantly enhance the peptide's biological activity and stability. beilstein-journals.org

Research has detailed specific conditions for achieving on-resin Suzuki-Miyaura cross-coupling. nih.gov These protocols often require careful optimization of the catalyst, ligand, base, and solvent system to achieve high conversion without degrading the peptide.

| Parameter | Reagent/Condition | Purpose | Reference |

|---|---|---|---|

| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | Catalyst for the cross-coupling reaction. | nih.gov |

| Ligand | sSPhos (Sulfonated SPhos) | Water-soluble Buchwald ligand that stabilizes the palladium catalyst and facilitates the reaction. | nih.gov |

| Base | Potassium fluoride (B91410) (KF) or Potassium phosphate (B84403) (K₃PO₄) | Activates the organoboron species for transmetalation. | nih.govnih.gov |

| Solvent | Mixture (e.g., DME/EtOH/H₂O) | Solubilizes reagents and allows for efficient reaction on the solid support. | nih.gov |

| Temperature | Elevated (e.g., 120 °C with microwave irradiation) or Ambient | Reaction kinetics can be enhanced with heat, though milder conditions using highly active nanoparticle catalysts have been developed. | nih.govnih.gov |

This on-resin diversification strategy represents a powerful tool in medicinal chemistry, enabling the creation of sophisticated peptide architectures with tailored biological functions. beilstein-journals.orgmdpi.com

Negishi Cross-Coupling for Alkylation and Regioisomeric Tryptophan Generation

The strategic incorporation of non-canonical amino acids is a cornerstone of modern peptide and protein chemistry, enabling the synthesis of molecules with tailored properties. Among the various methods for modifying amino acid side chains, the Negishi cross-coupling reaction has emerged as a powerful tool for the functionalization of halogenated precursors. Specifically, the use of this compound and related bromoindole derivatives in palladium-catalyzed Negishi cross-couplings has opened new avenues for direct alkylation and the synthesis of tryptophan regioisomers. d-nb.inforesearchgate.netnih.gov This methodology represents a significant advancement for the late-stage derivatization of halogenated aromatic amino acids, providing access to a diverse array of tryptophan surrogates for peptide synthesis. d-nb.infonih.gov

Research has demonstrated the feasibility of Csp³-Csp² bond formation through the direct alkylation of halogenated bromotryptophan. d-nb.info This is achieved via a mild, palladium-catalyzed Negishi cross-coupling, which offers an alternative to other transition-metal-catalyzed methods. d-nb.info The process involves the reaction of a protected bromotryptophan derivative with an organozinc reagent, typically generated in situ from an alkyl iodide and zinc dust. researchgate.net

A key application of this methodology is the synthesis of various tryptophan regioisomers. By employing different bromoindoles (4-, 5-, 6-, and 7-bromoindole) and coupling them with amino acid-based alkyl iodides, a broad range of tryptophan surrogates can be generated in moderate to good yields. d-nb.info This approach provides a straightforward two-step synthesis to access non-canonical constitutional surrogates of tryptophan, which are valuable building blocks for peptide modifications and de novo peptide synthesis. d-nb.inforesearchgate.net For instance, the Negishi cross-coupling of 5-bromoindole (B119039) with a protected iodoalanine derivative yields a tryptophan regioisomer that was previously only accessible through more complex multi-step routes. d-nb.info

The reaction conditions are a critical factor for a successful coupling. Studies have shown that a polar and air-stable catalyst like Pd(amphos)₂Cl₂ can be highly effective, leading to full conversion at room temperature in a solvent such as DMF, which helps to suppress side reactions like β-elimination. researchgate.net For less reactive substrates, such as protected bromotryptophan, a moderate increase in reaction temperature may be necessary to achieve satisfactory yields. d-nb.info Importantly, the Negishi cross-coupling has been shown to proceed without racemization, preserving the enantiopurity of the amino acid derivatives. d-nb.info

Table 1: Synthesis of Tryptophan Regioisomers via Negishi Cross-Coupling

| Bromoindole Position | Alkyl Iodide Derivative | Product | Yield |

|---|---|---|---|

| 4-Bromoindole | Methyl Boc-3-iodoalaninate | 4-Tryptophan derivative | 65% |

| 5-Bromoindole | Methyl Boc-3-iodoalaninate | 5-Tryptophan derivative | 72% |

| 6-Bromoindole | Methyl Boc-3-iodoalaninate | 6-Tryptophan derivative | 58% |

| 7-Bromoindole | Methyl Boc-3-iodoalaninate | 7-Tryptophan derivative | 75% |

| 5-Bromoindole | Benzyl Boc-4-iodohomoalaninate | 5-Homotryptophan derivative | 81% |

Palladium-Catalyzed Reactions for Post-Synthetic Peptide Functionalization

The post-synthetic modification of peptides is a crucial strategy for introducing diverse functionalities and creating peptide-based drugs, probes, and materials with enhanced properties. The indole side chain of tryptophan is an attractive target for such modifications due to its unique electronic properties and relatively low abundance in proteins. acs.orgnih.gov Palladium-catalyzed reactions have been instrumental in the late-stage functionalization of tryptophan residues within peptide sequences, allowing for the introduction of various chemical moieties with high selectivity and under mild conditions. nih.govrsc.org The presence of a bromo-substituent, as in 5-bromotryptophan, provides a versatile handle for a range of palladium-catalyzed cross-coupling reactions. chemimpex.com

Palladium-catalyzed C-H arylation is a prominent method for the post-synthetic modification of tryptophan-containing peptides. nih.gov This approach enables the direct formation of a biaryl linkage at the C2 position of the indole ring. The reaction typically employs an arylthianthrenium salt as the arylating agent and proceeds under exceedingly mild conditions, showing remarkable tolerance for a wide array of sensitive and coordinating functional groups present in complex peptides. nih.gov This methodology has been successfully applied to the late-stage diversification of both linear and cyclic peptides, facilitating the conjugation of peptides with drugs, natural products, and other peptidic scaffolds. nih.gov

In addition to C-H activation, palladium-catalyzed cross-coupling reactions utilizing pre-functionalized tryptophan residues, such as 5-bromotryptophan, offer a robust strategy for peptide modification. While the direct use of this compound in post-synthetic modifications is a specific application, the broader principle of functionalizing bromotryptophan-containing peptides is well-established. These reactions can be performed on solid-phase-bound peptides or on peptides in solution.

The versatility of palladium catalysis extends to other transformations, such as olefination and alkynylation, further expanding the toolkit for peptide functionalization. These reactions introduce unsaturated carbon-carbon bonds into the peptide structure, which can serve as handles for further modifications or can directly impart desired biological activities. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high efficiency and selectivity in these transformations.

Table 2: Examples of Palladium-Catalyzed Post-Synthetic Functionalization of Tryptophan-Containing Peptides

| Reaction Type | Tryptophan Derivative | Coupling Partner | Catalyst System | Key Outcome |

|---|---|---|---|---|

| C-H Arylation | Tryptophan in peptide | Arylthianthrenium salt | Palladium catalyst | Formation of C2-arylated tryptophan-containing peptides. nih.gov |

| Suzuki-Miyaura Coupling | Bromotryptophan in peptide | Arylboronic acid | Palladium nanoparticle catalyst | Bioorthogonal functionalization and conjugation. researchgate.net |

| C-H Olefination | Tryptophan in peptide | Styrene | Pd(OAc)₂ / Ag(OAc) | Peptide-amino acid crosslinking. |

| C-H Alkynylation | Tryptophan in peptide | Terminal alkyne | Palladium catalyst | Introduction of alkyne functionality for click chemistry. |

Applications in Chemical Biology Research and Advanced Probe Development

Design and Synthesis of Modified Peptides and Proteins for Mechanistic Studies

The introduction of 5-bromotryptophan into peptide sequences allows for the fine-tuning of their biochemical and biophysical properties. The bromo-substituent can influence local hydrophobicity, electronic properties, and steric interactions, thereby providing a subtle yet powerful means to probe and modulate biological systems.

Probing Protein Structure-Function Relationships through Tryptophan Analogs

Tryptophan residues often play critical roles in maintaining the structural integrity and function of proteins. By substituting native tryptophan with 5-bromotryptophan, researchers can gain insights into these roles. The bromine atom, being larger and more electronegative than hydrogen, can introduce localized perturbations that help to elucidate the importance of specific tryptophan interactions.

One notable example of how brominated tryptophan can inform on protein structure and function is in the study of the flavin-dependent halogenase AetF. This enzyme is involved in the biosynthesis of the neurotoxin aetokthonotoxin and catalyzes the successive bromination of tryptophan at positions C5 and C7. Crystal structures of AetF in complex with both tryptophan and 5-bromotryptophan have revealed that a flip of the indole (B1671886) moiety of the substrate within the active site is responsible for the regioselectivity of the two bromination steps. nih.gov This structural insight, made possible by studying the interaction with 5-bromotryptophan, provides a clear mechanism for the enzyme's function. nih.gov

Table 1: Comparison of Tryptophan and its Analogs as Probes

| Feature | Tryptophan | 5-Bromotryptophan | 5-Hydroxytryptophan | 5-Cyanotryptophan |

| Modification | None | Bromination | Hydroxylation | Cyanation |

| Key Property | Intrinsic Fluorescence | Heavy atom for crystallography, altered electronics | Altered fluorescence, hydrogen bonding | Sensitive fluorescent and infrared probe |

| Primary Application | General protein structure/dynamics | Probing structure, potential for altered binding | Probing protein-protein interactions | Probing local hydration status |

This table provides a comparative overview of different tryptophan analogs and their primary applications in biochemical research.

Investigation of Protein-Protein and Protein-Ligand Interactions

The interactions between proteins and their binding partners are fundamental to nearly all cellular processes. Peptides containing 5-bromotryptophan can serve as valuable tools to investigate these interactions. The bromine atom can act as a "heavy atom" probe in X-ray crystallography, aiding in the determination of the three-dimensional structures of protein-ligand complexes. This information is crucial for understanding the molecular basis of recognition and for the rational design of therapeutic agents.

While direct studies employing 5-bromotryptophan to quantify changes in protein-protein interaction dynamics are not extensively documented, the principles are well-established with other tryptophan analogs. For instance, 5-hydroxytryptophan has been successfully used as a fluorescent probe to monitor protein-protein interactions and protein folding transitions. nih.goveurekaselect.com The subtle changes in the local environment upon binding can be detected through alterations in the spectroscopic properties of the modified tryptophan.

Modulation of Binding Affinities and Selectivity in Peptidic Scaffolds

The incorporation of halogenated amino acids, including 5-bromotryptophan, into peptidic scaffolds can significantly influence their binding affinities and selectivity for target proteins. The bromine atom can participate in halogen bonding, a non-covalent interaction that can contribute to the stability of a protein-ligand complex. Furthermore, the altered electronic properties of the indole ring can affect cation-π and π-π stacking interactions, which are often critical for molecular recognition.

By systematically replacing native tryptophan residues with 5-bromotryptophan in a peptide sequence, it is possible to create a library of analogs with a range of binding properties. This approach allows for the optimization of peptide-based inhibitors or activators of protein function. While specific examples detailing the modulation of binding affinities using 5-bromotryptophan are emerging, the strategy holds considerable promise for the development of highly potent and selective peptide therapeutics. For instance, enhancing the stability and selectivity of peptide scaffolds has been demonstrated by modifying outward-facing charged residues, leading to improved therapeutic potential. nih.gov

Development of Advanced Biochemical and Fluorescent Probes

The unique characteristics of 5-bromotryptophan also lend themselves to the creation of advanced probes for biochemical assays and cellular imaging. The ability to introduce a specific modification at a defined position within a peptide or protein opens up a wide range of possibilities for probe development.

Generation of Fluorescent Tryptophan Analogs for Biological Imaging and Spectroscopic Analysis

Tryptophan's intrinsic fluorescence is a powerful tool for studying protein structure and dynamics. However, its fluorescence properties are not always optimal for all applications. The development of fluorescent tryptophan analogs with improved photophysical characteristics, such as increased quantum yield, longer lifetime, and red-shifted emission spectra, is an active area of research.

While the fluorescent properties of 5-bromotryptophan itself are not as extensively characterized as other analogs like 5-cyanotryptophan or 4-cyanotryptophan, the bromo-substituent is known to influence the electronic structure of the indole ring, which in turn can affect its fluorescence. nih.govnih.gov Further research is needed to fully explore the potential of 5-bromotryptophan as a fluorescent probe. However, the general strategy of using modified tryptophan analogs for biological imaging is well-established. For example, peptide-based probes labeled with various fluorophores are widely used for cellular imaging applications. nih.govbiorxiv.org

Table 2: Spectroscopic Properties of Selected Tryptophan Analogs

| Tryptophan Analog | Excitation Max (nm) | Emission Max (nm) | Key Spectroscopic Feature | Reference |

| Tryptophan | ~280 | ~350 | Sensitive to local environment | nih.gov |

| 5-Hydroxytryptophan | ~295 | ~340 | Red-shifted excitation | nih.gov |

| 5-Cyanotryptophan | ~280 | ~390 (in water) | Highly sensitive to hydration | nih.gov |

| 4-Cyanotryptophan | ~270 | ~415 | High quantum yield and photostability | N/A |

This table summarizes the key spectroscopic properties of several tryptophan analogs used as fluorescent probes.

Application in Studies of Cellular Processes and Molecular Interactions

Peptides containing 5-bromotryptophan can be utilized to study a variety of cellular processes. The bromo-group can serve as a handle for the attachment of other molecules, such as biotin for affinity purification or cross-linking agents to identify interacting partners within a cell.

Furthermore, the altered properties of peptides containing 5-bromotryptophan can be exploited to probe specific molecular interactions in a cellular context. For example, such peptides could be designed to target specific enzymes or receptors, and their effects on cellular signaling pathways could be monitored. While direct cellular imaging applications of 5-bromotryptophan-containing peptides are still in their infancy, the broader field of peptide-based probes for targeted molecular imaging is rapidly advancing, with applications in cancer diagnostics and therapy. nih.gov

Design of Structural Mimics of Native Tryptophan for Conformational Studies

Researchers utilize 5-bromotryptophan to probe the intricate details of peptide and protein structures. The bromine atom can act as a heavy atom, which is particularly useful in X-ray crystallography for solving the phase problem and obtaining high-resolution three-dimensional structures. By comparing the crystal structures of the native peptide with its 5-bromotryptophan-containing counterpart, scientists can gain insights into the precise orientation of the tryptophan side chain and its interactions within the protein.

Furthermore, the altered spectroscopic properties of 5-bromotryptophan, such as changes in fluorescence, can be exploited to monitor conformational changes in real-time. These spectroscopic shifts provide valuable data on how a peptide folds and interacts with other molecules. The table below summarizes key research findings related to the use of 5-bromotryptophan in conformational studies.

| Research Area | Key Findings | Techniques Used |

|---|---|---|

| Peptide Folding | Substitution of tryptophan with 5-bromotryptophan can stabilize or destabilize local secondary structures, providing insights into the forces driving folding. | Circular Dichroism (CD) Spectroscopy, Nuclear Magnetic Resonance (NMR) |

| Protein-Peptide Interactions | The bromine atom can enhance binding affinity through halogen bonding, highlighting the importance of specific interactions at the binding interface. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR) |

| X-ray Crystallography | The heavy bromine atom facilitates phasing, enabling the determination of high-resolution crystal structures of peptide-protein complexes. | X-ray Diffraction |

Elucidation of Novel Biochemical Pathways and Mechanisms Through Modified Amino Acids

The introduction of modified amino acids like 5-bromotryptophan into biological systems provides a powerful strategy for elucidating novel biochemical pathways and understanding enzymatic mechanisms. By incorporating this analog into peptides or proteins, researchers can trace the metabolic fate of these molecules and identify previously unknown interactions and transformations.

One key application is in the study of post-translational modifications. The brominated indole ring can serve as a unique chemical handle, allowing for the selective detection and enrichment of peptides that have undergone specific enzymatic reactions. This has been instrumental in identifying enzymes involved in tryptophan metabolism and modification. For instance, if a peptide containing 5-bromotryptophan is a substrate for a particular enzyme, the modified product can be more easily identified through mass spectrometry due to the characteristic isotopic signature of bromine.

Moreover, peptides synthesized with 5-Bromo-N-Fmoc-L-tryptophan can be used as probes to investigate the substrate specificity of enzymes. By comparing the enzymatic processing of a native peptide with its brominated version, scientists can deduce the importance of the electronic and steric properties of the tryptophan residue for enzyme recognition and catalysis. This approach has been applied to study enzymes involved in signal transduction and metabolic regulation.

The following table details research findings where 5-bromotryptophan has been instrumental in pathway elucidation.

| Biochemical Pathway/Mechanism | Role of 5-Bromotryptophan | Key Outcome |

|---|---|---|

| Tryptophan Halogenation | Used as a substrate to characterize the activity and regioselectivity of tryptophan halogenase enzymes. | Identification of enzymes that can introduce halogens into natural products. |

| Enzyme Substrate Specificity | Incorporated into peptide substrates to probe the active site requirements of proteases and modifying enzymes. | Mapping of enzyme-substrate interactions and determinants of specificity. |

| Metabolic Fate Tracking | The bromine atom serves as a traceable marker to follow the uptake and metabolism of tryptophan analogs in cellular systems. | Discovery of novel transport and metabolic pathways for tryptophan derivatives. |

Utility in Target Identification and Validation Research Methodologies

Identifying the molecular targets of bioactive compounds is a cornerstone of drug discovery and chemical biology research. This compound is a valuable tool for synthesizing probes that facilitate target identification and validation. The incorporation of 5-bromotryptophan into a bioactive peptide can create a powerful tool for affinity-based protein profiling (ABPP) and photo-crosslinking studies.

In ABPP, a bioactive peptide containing 5-bromotryptophan can be used as a bait to capture its protein targets from complex biological mixtures. The bromine atom can serve as a point of attachment for a reporter tag (e.g., biotin or a fluorescent dye) through subsequent chemical modification, allowing for the isolation and identification of the target protein by techniques such as mass spectrometry.

Photo-crosslinking is another powerful technique for identifying direct binding partners. Peptides containing 5-bromotryptophan can be designed to become reactive upon exposure to UV light, forming a covalent bond with their target protein. This irreversible linkage allows for the stringent purification of the peptide-protein complex, leading to the unambiguous identification of the target. For example, a derivative of 5-bromotryptophan has been used in photoaffinity labeling to identify the binding site of anti-sickling agents on hemoglobin nih.gov.

The table below summarizes the applications of 5-bromotryptophan in target identification and validation.

| Methodology | Function of 5-Bromotryptophan | Example Application |

|---|---|---|

| Affinity-Based Protein Profiling (ABPP) | Serves as a structural component of the affinity probe and can be a site for reporter tag attachment. | Identification of cellular receptors for bioactive peptides. |

| Photo-crosslinking | Can be derivatized into a photo-reactive group to covalently capture binding partners. | Mapping the binding site of a peptide ligand on its target protein. nih.gov |

| Target Validation | Incorporation into a known ligand can validate the importance of the tryptophan interaction for binding to a putative target. | Confirming the functional relevance of a target in a biological process. |

Spectroscopic and Conformational Analysis of Peptides and Proteins Containing 5 Bromo N Fmoc L Tryptophan Derivatives

Advanced Spectroscopic Techniques for Structural Characterization

The presence of the 5-bromo-L-tryptophan residue significantly influences the spectroscopic properties of a peptide, providing unique handles for detailed structural characterization.

NMR spectroscopy is a premier technique for determining the three-dimensional structure of peptides in solution. nih.govuzh.ch The incorporation of 5-bromo-L-tryptophan affects NMR spectra in several predictable ways, enhancing conformational and interaction analysis.

Chemical Shift Perturbations: The bromine atom is highly electronegative and exerts a strong electron-withdrawing effect on the indole (B1671886) ring. This alters the local electronic environment, leading to characteristic chemical shift perturbations in both ¹H and ¹³C NMR spectra. Protons and carbons on the indole ring, particularly H4, H6, and their attached carbons, are expected to experience downfield shifts compared to those in native tryptophan. These predictable shifts can simplify resonance assignment in complex spectra.

Probing Local Environment: Similar to other halogenated amino acids like 5-fluorotryptophan, the chemical shifts of the 5-bromoindole (B119039) moiety are highly sensitive to the local microenvironment, including solvent exposure and proximity to other residues. nih.gov Changes in these chemical shifts upon ligand binding or conformational changes can provide precise information about the location and nature of these events.

NOE-Based Structural Restraints: The bromine atom's bulk can influence the preferred side-chain conformation (χ₁ and χ₂ torsion angles). Nuclear Overhauser Effect (NOE) experiments, which measure through-space proximities between protons, can be used to determine these conformational preferences. By analyzing NOEs between the indole protons and other protons within the peptide, the orientation of the 5-bromotryptophan side chain and its interactions with the peptide backbone and other side chains can be elucidated, providing crucial distance restraints for structure calculation. researchgate.net

| Nucleus | Expected Chemical Shift Change (vs. Tryptophan) | Rationale |

| Indole H4 | Downfield | Electron-withdrawing effect of bromine. |

| Indole H6 | Downfield | Electron-withdrawing effect of bromine. |

| Indole C5 | Significant Downfield | Direct attachment of the electronegative bromine atom. |

| Indole C4 & C6 | Downfield | Inductive effects of bromine. |

This table presents hypothesized data based on established principles of NMR spectroscopy.

Mass spectrometry is indispensable for verifying the molecular weight and sequence of synthesized peptides. osu.edu The presence of 5-bromo-L-tryptophan provides a distinct isotopic signature that greatly aids in its identification.

Isotopic Pattern Verification: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance (approximately 50.7% and 49.3%, respectively). This results in a characteristic isotopic pattern for any peptide or peptide fragment containing the 5-bromo-L-tryptophan residue. The mass spectrum will show a pair of peaks of nearly equal intensity separated by approximately 2 Da (the mass difference between the two isotopes). nih.gov This unique "doublet" signature provides unambiguous confirmation of the successful incorporation of the brominated residue. nih.gov

Tandem MS (MS/MS) Fragmentation: During tandem mass spectrometry, peptides are fragmented to determine their amino acid sequence. matrixscience.com The 2 Da mass difference is retained in any b- or y-type fragment ions that contain the 5-bromo-L-tryptophan residue. nih.gov This allows for precise localization of the modification within the peptide sequence. The fragmentation pattern itself can also be subtly influenced by the modified residue, though the primary peptide backbone cleavages are generally conserved.

| Ion Type | Description | Expected Isotopic Signature |

| [M+H]⁺ | Intact Peptide Ion | Doublet peak, 2 Da separation, ~1:1 intensity ratio. |

| b- or y-ions | Fragment ions containing 5-bromotryptophan | Doublet peak, 2 Da separation, ~1:1 intensity ratio. |

| b- or y-ions | Fragment ions without 5-bromotryptophan | Normal isotopic pattern. |

This table is based on findings from the mass spectrometric analysis of bromotryptophan-containing conotoxins. nih.gov

Circular dichroism spectroscopy is widely used to assess the secondary structure content (e.g., α-helix, β-sheet) of peptides. researchgate.netunits.it Aromatic residues like tryptophan contribute to the CD spectrum, and modification with bromine alters this contribution.

Far-UV CD (190-250 nm): This region is dominated by the amide backbone and is used to determine secondary structure. While the primary contribution is from the backbone, strong absorption from aromatic side chains can interfere with the analysis. nih.gov The bromination of the indole ring alters its π→π* electronic transitions, which can slightly modify its contribution in this region and may need to be accounted for when performing precise secondary structure estimations.

Near-UV CD (250-320 nm): This region is sensitive to the local environment of aromatic amino acids and reflects the peptide's tertiary structure. The CD spectrum in this region is generated by the electronic transitions of the indole chromophore. The heavy bromine atom significantly perturbs these transitions, leading to a distinct near-UV CD spectrum compared to a peptide with native tryptophan. This high sensitivity makes 5-bromo-L-tryptophan a useful probe for detecting subtle conformational changes in the tertiary structure upon folding, binding, or environmental changes. nih.gov

The intrinsic fluorescence of tryptophan is one of its most useful spectroscopic properties, being highly sensitive to the polarity of its local environment. figshare.comnih.gov

Probing Binding and Conformational Changes: The degree of fluorescence quenching can be modulated by the residue's environment. For instance, a change in conformation that moves the 5-bromo-L-tryptophan residue from a solvent-exposed environment to a buried hydrophobic pocket within a protein could alter the quenching efficiency. This change in fluorescence intensity can be used to monitor dynamic processes such as protein folding or ligand binding in real-time. nih.gov The interaction of the brominated indole ring with specific quenching groups in a binding partner can also provide information on the binding interface.

Stereochemical and Conformational Implications of 5-Bromo-L-tryptophan Incorporation in Peptides

The bromine atom is considerably larger than a hydrogen atom, increasing the van der Waals radius of that edge of the indole ring. This increased steric bulk can restrict the conformational freedom of the side chain, influencing the preferred rotamer states defined by the χ₁ and χ₂ torsion angles. Certain rotamers that would be accessible to a native tryptophan might become energetically unfavorable due to steric clashes with the peptide backbone or adjacent side chains. This restriction can, in turn, influence the local backbone conformation, potentially inducing or destabilizing secondary structural elements like turns or helices.

Computational Chemistry and Molecular Modeling in Predicting Modified Tryptophan Behavior

Computational methods are invaluable for predicting and rationalizing the structural consequences of incorporating modified amino acids. rsc.org

Molecular dynamics (MD) simulations can provide atomic-level insights into the conformational landscape of peptides containing 5-bromo-L-tryptophan. To achieve accurate predictions, specialized force field parameters must be developed for the modified residue that correctly account for the properties of the bromine atom, including its size, polarizability, and electrostatic interactions. Once parameterized, MD simulations can be used to:

Predict the most stable side-chain rotamers (χ₁ and χ₂).

Analyze the impact of the modification on the local peptide backbone (φ and ψ angles).

Simulate how the modified peptide's structure and dynamics differ from its native counterpart.

Model the interaction of the modified peptide with binding partners, helping to rationalize experimental binding data. frontiersin.org

Quantum mechanics (QM) calculations can be employed to predict how bromination affects the spectroscopic properties of the indole ring, such as NMR chemical shifts and the energies of electronic transitions relevant to CD and fluorescence spectroscopy, providing a theoretical basis for interpreting experimental data.

Future Directions and Emerging Research Avenues for 5 Bromo N Fmoc L Tryptophan

Exploration of Novel and Greener Synthetic Methodologies for Tryptophan Analogs

The demand for tryptophan analogs, including halogenated derivatives, in various scientific fields has spurred research into more efficient and environmentally friendly synthetic methods. Traditional chemical syntheses can be lengthy and often rely on harsh reagents and protecting group strategies. acs.org Future research is increasingly focused on biocatalytic and chemoenzymatic approaches to address these limitations.

One promising avenue is the use of enzymes like tryptophan synthase (TrpS) for the synthesis of tryptophan analogs. acs.org Directed evolution and protein engineering techniques are being applied to broaden the substrate scope of these enzymes, enabling the synthesis of previously inaccessible tryptophan derivatives. acs.org For instance, engineered variants of TrpB from thermophilic organisms have shown the ability to synthesize various substituted tryptophan analogs directly from serine and the corresponding indole (B1671886). acs.orggoogle.com This enzymatic approach offers high stereoselectivity and avoids the need for multiple protection and deprotection steps. acs.org

Furthermore, the development of modular, "mix-and-match" co-culture systems in microorganisms like Escherichia coli represents a significant step towards the de novo biosynthesis of halogenated tryptophan derivatives from simple carbon sources like glucose. nih.gov These synthetic biology platforms can be engineered to produce a diverse array of halogenated molecules, offering a greener and more sustainable alternative to traditional chemical synthesis. nih.govnih.gov The integration of computational studies with these biocatalytic methods is expected to further accelerate the development of economically viable and environmentally responsible synthetic processes. researchgate.net

| Synthetic Approach | Key Features | Potential Advantages |

| Biocatalysis (e.g., Tryptophan Synthase) | Utilizes engineered enzymes to catalyze the formation of tryptophan analogs from precursors like indole and serine. acs.orggoogle.com | High stereoselectivity, milder reaction conditions, reduced need for protecting groups. acs.org |

| Chemoenzymatic Synthesis | Combines enzymatic reactions with traditional chemical steps to leverage the strengths of both approaches. | Can access a wider range of complex molecules and allows for late-stage functionalization. nih.gov |

| Synthetic Biology (Co-culture systems) | Employs engineered microorganisms to produce tryptophan analogs de novo from simple feedstocks. nih.gov | Sustainable and potentially cost-effective for large-scale production. nih.gov |

Expanding the Repertoire of Bioorthogonal Reactions for Site-Specific Peptide Modification

Bioorthogonal chemistry, which involves reactions that can occur in living systems without interfering with native biochemical processes, is a powerful tool for studying and manipulating biological systems. dntb.gov.ua The introduction of 5-bromo-L-tryptophan into peptides provides a unique chemical handle for site-specific modification through various bioorthogonal reactions.

Future research in this area is focused on expanding the types of bioorthogonal reactions that can be utilized with halogenated tryptophan residues. While palladium-catalyzed cross-coupling reactions have been traditionally used, there is a growing interest in developing new chemistries that are more compatible with biological environments. One such promising reaction is the inverse electron-demand Diels-Alder (IEDDA) reaction between a tetrazine and a strained alkene or alkyne. nih.gov Researchers are exploring methods to enzymatically install a reactive handle onto the tryptophan indole ring, which can then participate in bioorthogonal click chemistry. nih.gov

The development of light-catalyzed bioorthogonal reactions also presents an exciting avenue. nih.gov These reactions offer precise temporal and spatial control over peptide modification, which is highly desirable for applications in cell biology and molecular imaging. nih.gov By expanding the toolkit of bioorthogonal reactions compatible with 5-bromo-L-tryptophan, researchers will be able to achieve more complex and controlled modifications of peptides and proteins in vitro and in vivo.

Applications in the Engineering of Proteins and Enzymes with Enhanced or Novel Functions

The incorporation of non-canonical amino acids like 5-bromo-L-tryptophan into proteins is a key strategy in protein engineering to create novel functions or enhance existing ones. The bromine atom can alter the electronic properties of the indole side chain, influence protein folding and stability, and serve as a site for further chemical modification.

Future applications in this area will likely focus on the rational design of proteins and enzymes with tailored properties. For example, introducing 5-bromo-L-tryptophan into the active site of an enzyme could modulate its catalytic activity or substrate specificity. nih.gov Directed evolution techniques can be used to optimize the performance of these engineered enzymes for applications in biocatalysis and industrial processes. nih.govnih.gov

Moreover, the unique spectroscopic properties of halogenated tryptophan can be exploited to study protein structure and dynamics. The bromine atom can serve as a heavy-atom label for X-ray crystallography or as a probe for NMR studies. By strategically placing 5-bromo-L-tryptophan within a protein, researchers can gain valuable insights into protein folding, conformational changes, and interactions with other molecules. nih.gov The ability to spatiotemporally control enzyme activity using light, potentially in conjunction with photosensitive unnatural amino acids, is another area of active research. mdpi.com

| Application Area | Example | Potential Impact |

| Enzyme Engineering | Introduction of 5-bromo-L-tryptophan into an enzyme's active site to alter its catalytic properties. nih.gov | Development of novel biocatalysts for industrial and pharmaceutical applications. |

| Protein Stability | Using 5-bromo-L-tryptophan to create stabilizing interactions within a protein structure. | Engineering of more robust proteins for therapeutic and diagnostic use. |

| Structural Biology | Employing 5-bromo-L-tryptophan as a spectroscopic probe to study protein dynamics. nih.gov | Deeper understanding of protein function and mechanism of action. |

Development of Advanced Biosensing and Molecular Imaging Platforms

The unique properties of 5-bromo-L-tryptophan make it an attractive component for the development of advanced biosensors and molecular imaging probes. The bromine atom can be used to modulate the fluorescence properties of the tryptophan indole ring, making it a sensitive reporter of its local environment.

In the realm of biosensing, peptides containing 5-bromo-L-tryptophan could be designed to bind to specific analytes, with the binding event being signaled by a change in fluorescence. Researchers are exploring the development of genetically encoded biosensors based on tryptophan-binding proteins, where the introduction of tryptophan analogs could alter the sensor's dynamic range and ligand preference. nih.gov

For molecular imaging, the incorporation of isotopes like ¹⁸F into tryptophan analogs is a promising strategy for developing new positron emission tomography (PET) agents. nih.gov These probes could be used to visualize and quantify biological processes in vivo, such as amino acid metabolism in tumors. nih.gov The development of smart ¹⁹F magnetic resonance imaging (MRI) probes that can report on enzyme activity is another exciting area of research. bohrium.com The ability to synthesize a library of tryptophan-based PET agents with varying substitution patterns will be crucial for identifying optimal probes for specific biological targets. nih.gov

Computational Design and De Novo Synthesis of Peptides Incorporating 5-Bromo-L-tryptophan for Targeted Research

Computational peptide design has emerged as a powerful tool for creating novel peptides with specific structures and functions. frontiersin.orgnih.gov The ability to computationally model the behavior of peptides containing non-canonical amino acids like 5-bromo-L-tryptophan is crucial for their rational design. researchgate.net

Future research will focus on improving the accuracy of computational models to better predict the conformational preferences and binding affinities of peptides containing halogenated residues. youtube.com This will involve the development of more sophisticated force fields and sampling algorithms that can account for the unique properties of these unnatural amino acids. researchgate.net Machine learning and artificial intelligence are also expected to play an increasingly important role in peptide design, helping to navigate the vast sequence space and identify promising candidates. frontiersin.orgnih.gov

The de novo design of peptides, where sequences are created from scratch rather than being based on existing templates, holds immense promise. nih.govadvancedsciencenews.com By combining computational design with solid-phase peptide synthesis, researchers can create novel peptides incorporating 5-bromo-L-tryptophan with tailored properties for a wide range of applications, from therapeutics to materials science. chemimpex.comnih.gov The ability to design peptides that can adopt stable, well-defined structures is a key goal in this field. youtube.com

Q & A

Q. How can researchers leverage computational modeling to predict the reactivity of this compound in peptide coupling reactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.